Dihexadecyl phenyl phosphite

Description

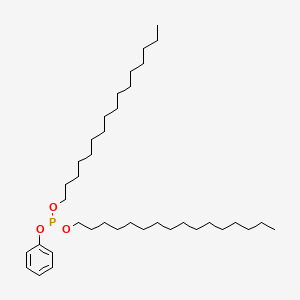

Dihexadecyl phenyl phosphite is an organophosphorus compound primarily used as a stabilizer in polymers and plastics. Its structure consists of a central phosphorus atom bonded to one phenyl group and two hexadecyl (C₁₆) chains via phosphite linkages (P–O–R). This configuration provides steric hindrance and hydrolytic stability, making it effective in preventing thermal degradation during polymer processing.

Properties

CAS No. |

110281-39-5 |

|---|---|

Molecular Formula |

C38H71O3P |

Molecular Weight |

606.9 g/mol |

IUPAC Name |

dihexadecyl phenyl phosphite |

InChI |

InChI=1S/C38H71O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-36-39-42(41-38-34-30-29-31-35-38)40-37-33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-31,34-35H,3-28,32-33,36-37H2,1-2H3 |

InChI Key |

UDXPGZWEMZRTQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCCCC)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexadecyl phenyl phosphite can be synthesized through the reaction of phenol with hexadecyl alcohol in the presence of phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors. The process ensures high yield and purity by maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Dihexadecyl phenyl phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo nucleophilic substitution reactions where the phenyl or hexadecyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphites depending on the nucleophile used.

Scientific Research Applications

Dihexadecyl phenyl phosphite has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.

Biology: Investigated for its potential as an antioxidant in biological systems.

Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.

Industry: Utilized as a stabilizer in the production of plastics and other polymers.

Mechanism of Action

The mechanism of action of dihexadecyl phenyl phosphite primarily involves its antioxidant properties. It acts by decomposing hydroperoxides into non-radical products, thereby preventing oxidative degradation of polymers and other materials. The phenyl and hexadecyl groups enhance its solubility and effectiveness in various media .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of dihexadecyl phenyl phosphite with analogous compounds:

Key Observations:

- Alkyl Chain Length: this compound’s long C₁₆ chains enhance compatibility with high-molecular-weight polymers, reducing volatility and migration compared to shorter-chain analogs like phenyl diisodecyl phosphite (C₁₀) .

- Hydrolytic Stability: Longer alkyl chains provide steric protection against hydrolysis. For example, phosphites with branched C₁₀ chains (e.g., phenyl diisodecyl phosphite) require co-stabilizers like phenol antioxidants for optimal performance, whereas this compound likely exhibits superior standalone stability .

- Thermal Stability: Dioctadecyl phenyl phosphite (C₁₈) and tris(2,4-di-tert-butylphenyl) phosphite are preferred for high-temperature applications due to their higher decomposition temperatures .

Application-Specific Performance

- Polymer Stabilization: this compound’s long alkyl chains improve compatibility with polyolefins and PVC, reducing plate-out during extrusion. In contrast, dimethyl phosphite (C₁) is unsuitable for polymers due to high volatility and moisture sensitivity .

- This compound’s larger size may further increase environmental persistence in sediments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.